molecular formula C23H19ClN2OS B2954872 4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1359207-00-3

4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2954872
CAS RN: 1359207-00-3
M. Wt: 406.93
InChI Key: SQMPHUTXARGZJD-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exerts its pharmacological effects by binding to the mu-opioid receptor and blocking the activity of endogenous opioid peptides, such as enkephalins and endorphins. This results in the inhibition of pain signaling pathways and the modulation of reward-related behaviors.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. Additionally, 4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been found to reduce the rewarding effects of opioids, cocaine, and alcohol, making it a potential treatment for addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is its high selectivity for the mu-opioid receptor, which allows for the investigation of the specific role of this receptor in pain and reward pathways. However, 4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a relatively short half-life and requires frequent dosing, which can be challenging in some experimental paradigms.

Future Directions

Future research on 4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide could focus on the development of more potent and long-lasting analogs, as well as the investigation of its potential therapeutic applications in human subjects. Additionally, the role of 4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide in other physiological processes, such as immune function and inflammation, could be explored. Overall, 4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide represents a promising avenue for the development of novel therapeutics for pain and addiction.

Synthesis Methods

4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzonitrile with 2-phenylethylamine, followed by cyclization with thiophene-2-carboxylic acid. The final product is obtained through purification and recrystallization.

Scientific Research Applications

4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pain management, and addiction. In neuroscience, 4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to act as a selective antagonist of the mu-opioid receptor, which plays a crucial role in the regulation of pain and reward. Additionally, 4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain.

properties

IUPAC Name

4-(4-chlorophenyl)-N-(2-phenylethyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c24-19-10-8-18(9-11-19)20-16-28-22(21(20)26-14-4-5-15-26)23(27)25-13-12-17-6-2-1-3-7-17/h1-11,14-16H,12-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMPHUTXARGZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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